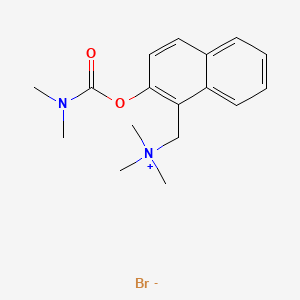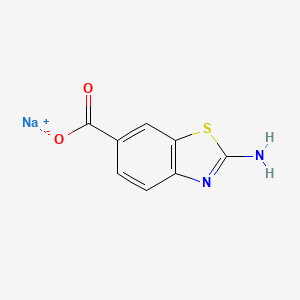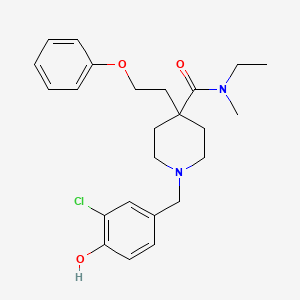
Bepristat 1a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Bepristat 1a involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The 3-chloro-4-hydroxyphenyl and 2-phenoxyethyl groups are introduced through substitution reactions.
Final Coupling: The final step involves coupling the substituted piperidine with N-ethyl-N-methyl-4-piperidinecarboxamide under specific reaction conditions.
Analyse Des Réactions Chimiques
Bepristat 1a undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bepristat 1a has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of protein disulfide isomerase.
Biology: this compound is used to investigate the role of PDI in various biological processes, including protein folding and cellular stress responses.
Medicine: The compound has potential therapeutic applications in treating diseases where PDI is implicated, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting PDI
Mécanisme D'action
Bepristat 1a exerts its effects by selectively inhibiting protein disulfide isomerase. Unlike most PDI inhibitors, this compound binds at the substrate-binding site rather than the catalytic site. This binding blocks PDI activity with an IC50 value of 700 nM. PDI is up-regulated in several cancers, implicated in neurodegenerative processes, and plays an important role in thrombus formation. By inhibiting PDI, this compound potently inhibits platelet aggregation and thrombus formation in vivo .
Comparaison Avec Des Composés Similaires
Bepristat 1a is part of a family of compounds that inhibit protein disulfide isomerase. Similar compounds include:
Bepristat 2a: Another PDI inhibitor with a similar structure but different binding properties.
PDI inhibitor 16F16: A compound that inhibits PDI through a different mechanism.
PACMA 31: A PDI inhibitor with a distinct chemical structure and mode of action
This compound is unique in its selective binding to the substrate-binding site of PDI, which differentiates it from other inhibitors that typically target the catalytic site.
Propriétés
Formule moléculaire |
C24H31ClN2O3 |
|---|---|
Poids moléculaire |
431.0 g/mol |
Nom IUPAC |
1-[(3-chloro-4-hydroxyphenyl)methyl]-N-ethyl-N-methyl-4-(2-phenoxyethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-3-26(2)23(29)24(13-16-30-20-7-5-4-6-8-20)11-14-27(15-12-24)18-19-9-10-22(28)21(25)17-19/h4-10,17,28H,3,11-16,18H2,1-2H3 |
Clé InChI |
AYJKPBTXOIHUFT-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


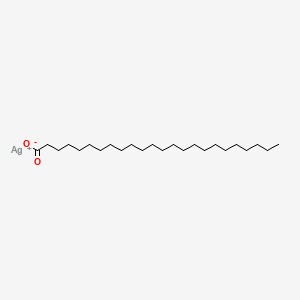
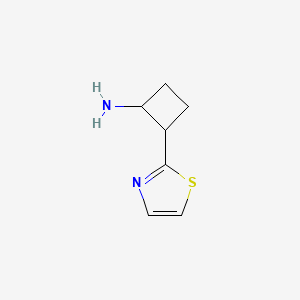
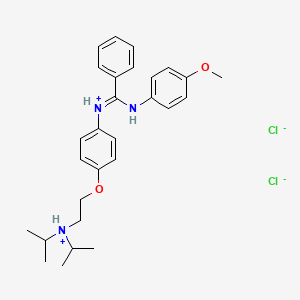

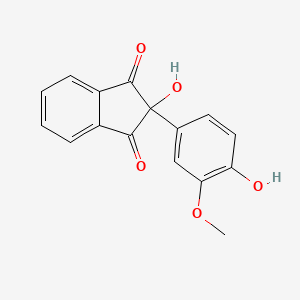
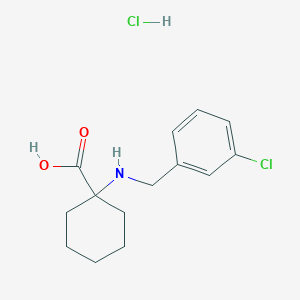
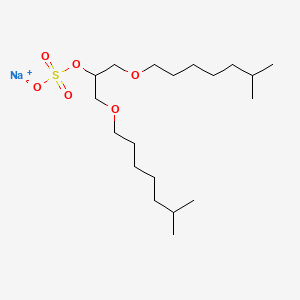
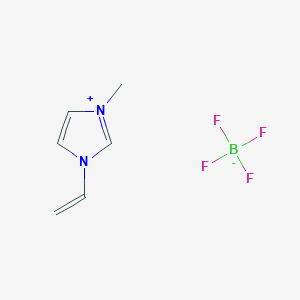
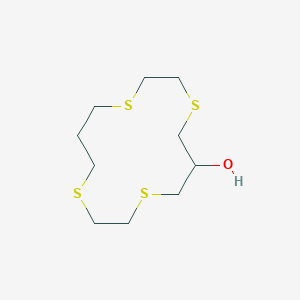
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)

